molecular formula C9H8N2O3 B1315057 N-(3-nitrophenyl)acrylamide CAS No. 17090-15-2

N-(3-nitrophenyl)acrylamide

Cat. No.: B1315057
CAS No.: 17090-15-2
M. Wt: 192.17 g/mol
InChI Key: PJASPDPXLKIZHB-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)acrylamide is an organic compound with the molecular formula C9H8N2O3 It is a derivative of acrylamide, where the amide nitrogen is substituted with a 3-nitrophenyl group

Scientific Research Applications

N-(3-nitrophenyl)acrylamide has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic residues.

    Industry: It is used in the production of specialty polymers and as a cross-linking agent in various materials.

Safety and Hazards

N-(3-nitrophenyl)acrylamide is classified under the GHS07 hazard class. The associated hazard statement is H302, and the precautionary statements are P280, P305, P351, and P338 .

Future Directions

N-(3-nitrophenyl)acrylamide has been used in the synthesis of optically transparent nonlinear single crystals, which has potential applications in biomedical research .

Biochemical Analysis

Biochemical Properties

N-(3-nitrophenyl)acrylamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with a variety of enzymes, including nitrilase, amidase, and nitrile hydratase. These enzymes are involved in the metabolism of nitriles and amides, facilitating the conversion of these compounds into carboxylic acids and other metabolites. The interaction between this compound and these enzymes is primarily mediated through the nitro group, which acts as an electron-withdrawing group, enhancing the reactivity of the acrylamide moiety. This interaction can lead to the formation of enzyme-substrate complexes, which are essential for the catalytic activity of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitro group of this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to the formation of stable enzyme-substrate complexes. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also revealed that continuous exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have been studied to determine its threshold effects and potential toxicity. At low doses, this compound has been shown to have minimal adverse effects, with no significant changes in cellular function or overall health. At higher doses, this compound can induce toxic effects, including liver and kidney damage, neurotoxicity, and alterations in blood chemistry. These toxic effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of nitriles and amides. This compound interacts with enzymes such as nitrilase, amidase, and nitrile hydratase, which catalyze the conversion of nitriles and amides into carboxylic acids and other metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the body. Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, this compound can bind to proteins and other biomolecules, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound, thereby affecting its function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-nitrophenyl)acrylamide can be synthesized through the reaction of 3-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the acrylamide moiety under basic conditions.

Major Products Formed

    Reduction: The major product is N-(3-aminophenyl)acrylamide.

    Substitution: Depending on the nucleophile, various substituted acrylamides can be formed.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acrylamide
  • N-(2-nitrophenyl)acrylamide
  • N-phenylacrylamide

Uniqueness

N-(3-nitrophenyl)acrylamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The 3-nitro position provides a different electronic environment compared to the 2- or 4-nitro derivatives, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

N-(3-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJASPDPXLKIZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 13.8 g. (0.10 mol) of m-nitroaniline in 100 ml. of diethyl ether and 30 ml. of ethyl acetate was added 9.0 g. (0.10 mol) of acryloyl chloride and a solution of 4.0 g. (0.10 mol) of sodium hydroxide in 20 ml. of water. The mixture was stirred overnight (18 hours) at ambient temperature and the precipitate filtered to give N-propenoyl-3-nitroaniline.
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Synthesis routes and methods II

Procedure details

3-Nitroaniline (2.0 g, 14.48 mmol) was dissolved in CH2Cl2 (75 ml) and cooled to 0° C. To this solution were added EDC (8.3 g, 43.4 mmol), HOBT (5.9 g, 43.4 mmol), DIEA (12.6 ml, 72.4 mmol) and acrylic acid (3.97 ml, 57.9 mmol). The reaction mixture was kept at RT for 1.25 h. The reaction mixture was diluted with EtOAc and washed with brine. The organic layer was dried over Na2SO4, filtered, and evaporated in vacuo. The residue was purified by column chromatography using 1:1 EtOAc/hexanes as the solvent to give N-(3-nitrophenyl)acrylamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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